

Technical Guide: Spectroscopic Profile of 5-Bromo-2-benzylxy-6-methylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Bromo-2-benzylxy-6-methylpyridine
Cat. No.:	B161952

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: While specific experimental spectral data for **5-Bromo-2-benzylxy-6-methylpyridine** (CAS No. 126717-60-0) is not readily available in public databases, this guide provides a comprehensive overview of the expected spectroscopic characteristics, general experimental protocols for acquiring such data, and the logical workflow for its analysis. This information is crucial for researchers synthesizing or working with this compound and similar pyridine derivatives.

Compound Identification

Property	Value
Chemical Name	5-Bromo-2-(benzylxy)-6-methylpyridine
CAS Number	126717-60-0 [1]
Molecular Formula	C ₁₃ H ₁₂ BrNO
Molecular Weight	278.14 g/mol [2]
Structure	A pyridine ring substituted with a bromo, a benzylxy, and a methyl group.

Predicted Spectral Data & Interpretation

The following sections detail the expected spectral characteristics based on the structure of **5-Bromo-2-benzyloxy-6-methylpyridine**.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.

¹H NMR (Proton NMR): The proton NMR spectrum will provide information about the number of different types of protons and their neighboring environments.

Expected ¹H NMR Data Summary

Chemical Shift (δ) ppm (Predicted)	Multiplicity	Integration	Assignment
~ 7.6 - 7.8	Doublet	1H	Pyridine-H (position 4)
~ 7.3 - 7.5	Multiplet	5H	Phenyl-H (benzyloxy group)
~ 6.7 - 6.9	Doublet	1H	Pyridine-H (position 3)
~ 5.4	Singlet	2H	-O-CH ₂ -Ph

| ~ 2.5 | Singlet | 3H | Pyridine-CH₃ |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Expected ¹³C NMR Data Summary

Chemical Shift (δ) ppm (Predicted)	Assignment
~ 160	C=N (Pyridine C2)
~ 155	C-CH ₃ (Pyridine C6)
~ 145	C-H (Pyridine C4)
~ 137	Quaternary C (Phenyl C1')
~ 128 - 129	C-H (Phenyl C2', C3', C4', C5', C6')
~ 115	C-H (Pyridine C3)
~ 110	C-Br (Pyridine C5)
~ 70	-O-CH ₂ -Ph

| ~ 24 | Pyridine-CH₃ |

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Data Summary

Wavenumber (cm ⁻¹)	Bond	Functional Group
3100 - 3000	C-H	Aromatic
2950 - 2850	C-H	Aliphatic (CH ₂ and CH ₃)
1600 - 1450	C=C / C=N	Aromatic Ring / Pyridine Ring
1250 - 1000	C-O	Ether

| 750 - 550 | C-Br | Alkyl Halide |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrometry Data

m/z Value	Interpretation
277 / 279	$[M]^+$ Molecular ion peak (characteristic isotopic pattern for Bromine)
198	$[M - Br]^+$

| 91 | $[C_7H_7]^+$ (Tropylium ion from benzyl group) |

Experimental Protocols

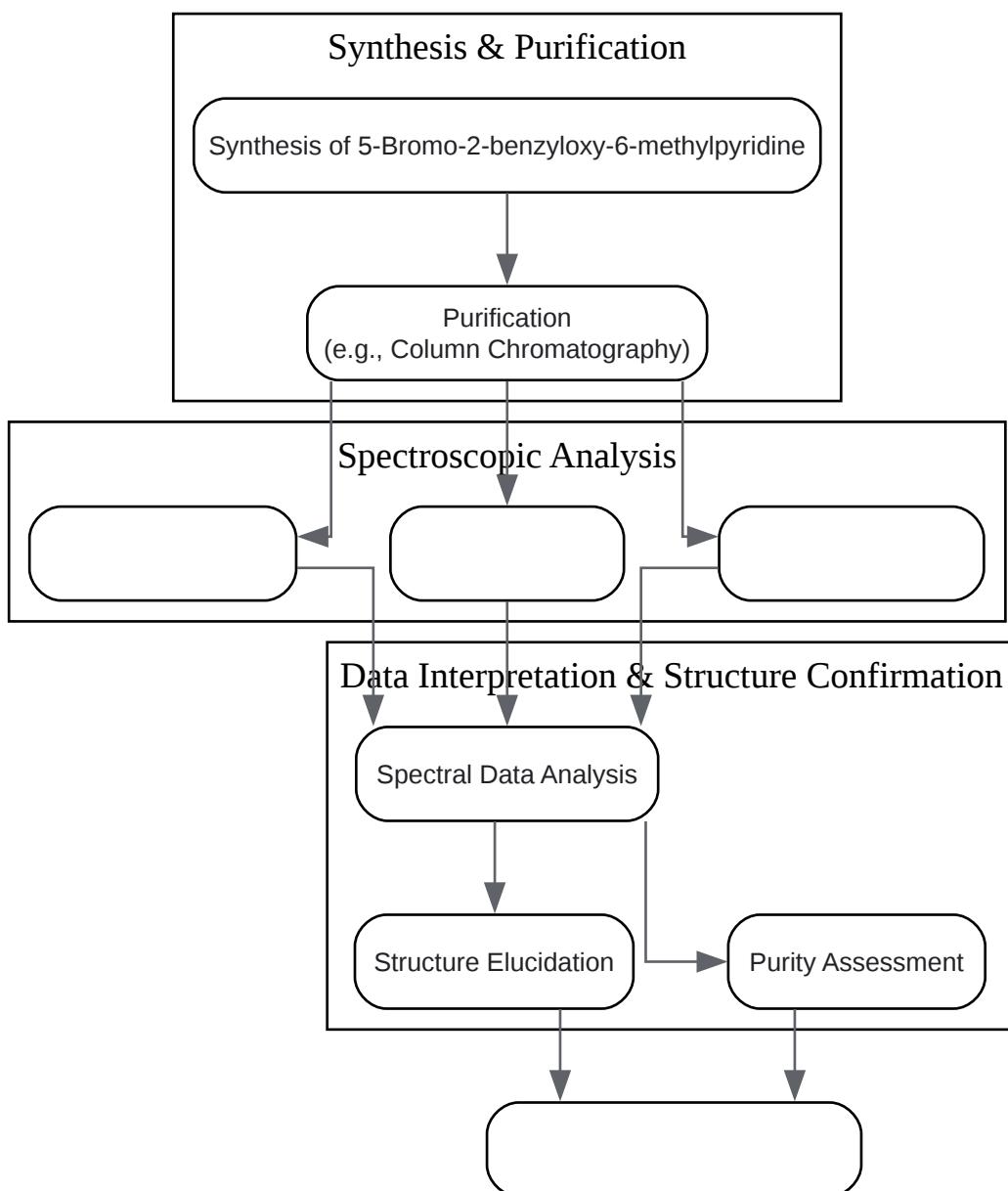
The following are generalized protocols for obtaining the spectral data.

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Bromo-2-benzyloxy-6-methylpyridine** in about 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in an NMR tube.
- 1H NMR Acquisition:
 - Place the sample in a 400 or 500 MHz NMR spectrometer.
 - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical spectral width is 0-12 ppm.
- ^{13}C NMR Acquisition:
 - Use the same sample.
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A larger number of scans will be necessary compared to 1H NMR.
 - Typical spectral width is 0-220 ppm.
- Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer.

- Data Acquisition:
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - Perform a background scan prior to the sample scan.
- Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic method like GC-MS or LC-MS.
- Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: A detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the characterization of a synthesized compound like **5-Bromo-2-benzyloxy-6-methylpyridine**.

[Click to download full resolution via product page](#)*Workflow for Synthesis and Spectroscopic Characterization.*

Synthesis Context

The synthesis of **5-Bromo-2-benzyloxy-6-methylpyridine** would typically involve the benzylation of the corresponding hydroxypyridine. A plausible synthetic route starts from 5-bromo-6-methylpyridin-2-ol. The hydroxyl group can be deprotonated with a suitable base (e.g., sodium hydride) followed by reaction with benzyl bromide to form the benzyloxy ether.

Purification is then carried out, commonly by column chromatography, before spectroscopic characterization to confirm the structure and purity of the final product.

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References

- 1. 126717-60-0|5-Bromo-2-benzyloxy-6-methylpyridine|BLD Pharm [bldpharm.com]
- 2. Buy 3-(Benzyloxy)-6-bromo-2-methylpyridine | 2121515-33-9 [smolecule.com]
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